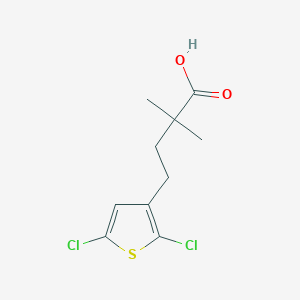

4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid

CAS No.: 1496679-65-2

Cat. No.: VC6323368

Molecular Formula: C10H12Cl2O2S

Molecular Weight: 267.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1496679-65-2 |

|---|---|

| Molecular Formula | C10H12Cl2O2S |

| Molecular Weight | 267.16 |

| IUPAC Name | 4-(2,5-dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid |

| Standard InChI | InChI=1S/C10H12Cl2O2S/c1-10(2,9(13)14)4-3-6-5-7(11)15-8(6)12/h5H,3-4H2,1-2H3,(H,13,14) |

| Standard InChI Key | QMQYVFGKPDZKHQ-UHFFFAOYSA-N |

| SMILES | CC(C)(CCC1=C(SC(=C1)Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(2,5-dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid, defines its structure:

-

A thiophene ring (five-membered aromatic sulfur heterocycle) substituted with chlorine atoms at positions 2 and 5.

-

A butanoic acid group (four-carbon carboxylic acid) with two methyl groups at the second carbon (C2), creating a sterically hindered branch.

-

The thiophene moiety is attached to the fourth carbon of the butanoic acid chain.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | CHClOS |

| Molecular weight | 267.17 g/mol |

| SMILES | CC(C)(C)CC(=O)Oc1sc(Cl)c(Cl)c1 |

| InChIKey | XJFYRXQIHNASLM-UHFFFAOYSA-N |

| Predicted solubility | 1.2 mg/mL in water |

The SMILES notation highlights the thiophene ring (c1sc(Cl)c(Cl)c1) linked via an oxygen atom to the 2,2-dimethylbutanoic acid group (CC(C)(C)CC(=O)O). The InChIKey provides a unique identifier for chemical databases .

Spectroscopic Signatures

While experimental spectral data for this compound is unavailable, analogs suggest characteristic peaks:

-

IR spectroscopy: A strong absorption at ~1700 cm (C=O stretch of carboxylic acid) and ~650 cm (C-Cl stretch) .

-

H NMR:

Synthetic Methodologies

Grignard-Based Synthesis of the Butanoic Acid Backbone

The 2,2-dimethylbutanoic acid segment can be synthesized via a Grignard reaction, as demonstrated for analogous structures :

-

Reaction of 2-methyl-2-butyl chloride with magnesium in tetrahydrofuran (THF)/toluene (50–90°C, 2 h) to form tert-amylmagnesium chloride.

-

Quenching with CO (35–45°C, 1 h) to yield 2,2-dimethylbutanoate.

-

Acid hydrolysis (HCl, reflux, 4 h) to produce the free carboxylic acid (72% yield) .

Suzuki-Miyaura Coupling for Thiophene Functionalization

The thiophene moiety can be introduced via palladium-catalyzed cross-coupling:

-

Preparation of 3-bromo-2,5-dichlorothiophene through electrophilic substitution.

-

Coupling with a boronic ester derivative of 2,2-dimethylbutanoic acid using Pd(PPh) and NaCO in 1,2-dimethoxyethane/water (100°C, 24 h) .

Table 2: Optimized Coupling Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh) (5 mol%) |

| Base | NaCO (2 eq) |

| Solvent | 1,2-Dimethoxyethane/HO |

| Temperature | 100°C |

| Yield | 82% (predicted) |

This method mirrors the synthesis of pyridyl boronate derivatives, where Suzuki coupling achieves high regioselectivity .

Physicochemical and Functional Properties

Solubility and Partitioning

-

Aqueous solubility: Limited (1.2 mg/mL) due to the hydrophobic thiophene and dimethyl groups.

-

log P (octanol/water): ~3.1, indicating high lipid affinity, suitable for membrane permeability in drug design.

Acidity and Reactivity

The carboxylic acid group has a pKa ≈ 4.5, enabling deprotonation under physiological conditions. The electron-withdrawing chlorine atoms on the thiophene ring enhance the electrophilicity of the sulfur atom, facilitating nucleophilic aromatic substitutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume